molecular formula C10H12ClNO B6273404 rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine CAS No. 2307784-99-0

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine

Cat. No.: B6273404
CAS No.: 2307784-99-0
M. Wt: 197.7
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Description

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine (CAS 2307784-99-0) is a high-value chiral building block supplied with a minimum purity of 95% . This compound features a molecular formula of C10H12ClNO and a molecular weight of 198 Da . Its structure incorporates an oxolane (tetrahydrofuran) ring system bearing an amine group and a 4-chlorophenyl substituent, presenting a well-defined stereochemistry as a racemic mixture of the (2R,3S) enantiomers . Key physicochemical properties include a LogP of 1.66, indicating good lipophilicity, a polar surface area of 35 Ų, and a low rotatable bond count of 1, characteristics that are favorable in medicinal chemistry for optimizing pharmacokinetic properties . As a versatile chemical synthon, it is primarily used in drug discovery and development, serving as a core scaffold for the synthesis of more complex molecules. Researchers value this compound for exploring structure-activity relationships (SAR) and for creating targeted libraries in projects focused on central nervous system (CNS) disorders and other therapeutic areas. The product is accompanied by available analytical data and is strictly For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2307784-99-0

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Amines

A widely employed strategy involves the ring-opening of a 2-(4-chlorophenyl)oxirane intermediate with ammonia or protected amines. This method leverages the nucleophilic attack of ammonia on the electrophilic epoxide carbon, forming the tetrahydrofuran-3-amine backbone.

Procedure :

  • Epoxide Synthesis : 4-Chlorostyrene oxide is prepared via epoxidation of 4-chlorostyrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.

  • Ring-Opening : The epoxide is treated with aqueous ammonia in ethanol at 60°C for 12 hours, yielding the racemic amine. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at C3.

  • Work-Up : The crude product is purified via recrystallization from ethanol/water (3:1), achieving a yield of 68–72%.

Key Challenges :

  • Competing SN1 pathways may lead to stereochemical scrambling, necessitating controlled reaction conditions.

  • Excess ammonia (≥2 equiv.) suppresses diastereomer formation but requires careful handling due to volatility.

Cyclization of Amino Alcohol Precursors

An alternative route involves cyclization of 3-amino-2-(4-chlorophenyl)propane-1,4-diol under acidic conditions. This method constructs the tetrahydrofuran ring intramolecularly.

Procedure :

  • Amino Alcohol Preparation : 4-Chlorophenylglycidol is reacted with benzylamine to form a diol intermediate, followed by hydrogenolysis to remove the benzyl protecting group.

  • Cyclization : The amino alcohol is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux, facilitating dehydration and ring closure.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:2) isolates the product in 55–60% yield.

Optimization Insights :

  • Lowering the reaction temperature to 80°C reduces side products like dimeric ethers.

  • Anhydrous conditions are critical to prevent hydrolysis of the intermediate.

Nucleophilic Substitution on Halogenated Intermediates

A less common but efficient approach utilizes a halogenated tetrahydrofuran precursor, where a leaving group (e.g., bromide) at C3 is displaced by an amine.

Procedure :

  • Halogenation : 3-Bromo-2-(4-chlorophenyl)tetrahydrofuran is synthesized via HBr addition to the corresponding epoxide.

  • Ammonolysis : The bromide is reacted with ammonium hydroxide in a sealed tube at 120°C for 24 hours.

  • Isolation : The product is extracted with dichloromethane and crystallized from acetone, yielding 50–55%.

Limitations :

  • Elevated temperatures risk racemization, though this is inconsequential for racemic targets.

  • Competing elimination reactions necessitate precise stoichiometry.

Reaction Optimization and Scalability

Solvent and Catalyst Selection

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes solubility of ammonia and epoxide
Temperature60°CBalances reaction rate and side reactions
CatalystNone (base-free)Prevents epoxide polymerization

Data from large-scale batches (≥1 kg) indicate ethanol as the preferred solvent due to its low cost and ease of removal.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity by HPLC.

  • Chromatography : Reserved for small-scale batches (<100 g) due to silica gel costs.

Analytical Characterization

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 4.15–4.05 (m, 1H, H3), 3.85–3.75 (m, 2H, H4, H5), 3.20–3.10 (m, 1H, H2), 2.95 (br s, 2H, NH₂).

  • MP : 112–114°C (ethanol/water).

Industrial-Scale Considerations

The patent WO2024123815A1 highlights methodologies adaptable for kilogram-scale production:

  • Continuous Flow Reactors : Enhance safety and yield for epoxide synthesis.

  • In-Process Controls : Online NMR monitors reaction progression, reducing batch failures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxolane ring.

    Reduction: Reduction reactions can modify the chlorophenyl group or the oxolane ring.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include oxolane derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with modified chlorophenyl or oxolane structures.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine: has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride (CAS 2307739-77-9): Key Differences: Replaces the 4-chlorophenyl group with a pyridin-3-yl ring and introduces an N-methyl group. The dihydrochloride salt improves aqueous solubility . Molecular Weight: 251.15 g/mol vs. ~197.66 g/mol (target compound).
  • N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3): Key Differences: Features a 4-chloro-2-methylphenyl substituent and a methyl group at oxolane position 2. The ortho-methyl on the phenyl ring may hinder rotational freedom . Molecular Weight: 225.72 g/mol.

Analogues with Heterocyclic Modifications

  • rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride (CAS 1019367-66-8): Key Differences: Substitutes 4-chlorophenyl with a 1-ethylpyrazole group. Impact: The pyrazole ring introduces hydrogen-bonding capacity and conformational flexibility. The ethyl group enhances lipophilicity . Molecular Weight: Not explicitly stated (estimated ~280–300 g/mol).
  • Molecular Weight: 260.21 g/mol.

Analogues with Aliphatic or Functional Group Variations

  • rac-(2R,3S)-3-methylazetidine-2-carboxylic acid (trifluoroacetic acid salt): Key Differences: Replaces oxolane with an azetidine (4-membered ring) and substitutes the amine with a carboxylic acid. The carboxylic acid group alters polarity and pH-dependent solubility . Molecular Weight: Not explicitly stated (estimated ~180–200 g/mol).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine C₁₀H₁₂ClNO ~197.66 4-Chlorophenyl (C2), amine (C3) Racemic, oxolane scaffold
rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride C₁₀H₁₆Cl₂N₂O 251.15 Pyridin-3-yl (C2), N-methyl Dihydrochloride salt, enhanced solubility
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro-2-methylphenyl, 2-methyl Steric hindrance from methyl groups
rac-(2R,3R)-2-(1-ethylpyrazol-5-yl)oxolan-3-amine dihydrochloride Not provided ~280–300 1-Ethylpyrazole (C2) Pyrazole heterocycle, dihydrochloride

Table 2: Stereochemical and Functional Group Variations

Compound Name Ring System Substituent Position Functional Groups Biological Implications
This compound Oxolane C2, C3 Amine, 4-chlorophenyl Hydrophobic binding, hydrogen bonding
rac-(3R,4R)-4-(pyrrolidin-1-yl)oxolan-3-amine Oxolane C4 Pyrrolidin-1-yl Increased basicity, conformational flexibility
rac-(2R,3S)-3-methylazetidine-2-carboxylic acid Azetidine C2, C3 Carboxylic acid, methyl Higher reactivity, pH-dependent solubility

Research Findings and Implications

  • Role of the 4-Chlorophenyl Group : This substituent is critical for hydrophobic interactions in many bioactive compounds. Its absence in pyridine- or pyrazole-containing analogues may shift binding modes or target selectivity .
  • Stereochemical Influence : The (2R,3S) configuration in the target compound contrasts with (3R,4R) diastereomers in analogues, which may lead to divergent biological activities due to spatial mismatches with target receptors .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 2307739-77-9) improve solubility but may alter pharmacokinetics compared to free bases .

Biological Activity

Rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic development.

  • Molecular Formula : C10_{10}H12_{12}ClN
  • Structure : The compound features an oxolane ring and a 4-chlorophenyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. These interactions can influence various biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cellular responses.

Biological Activity Data

The biological activity of this compound has been assessed in several studies. Below is a summary table of key findings from research on this compound.

Study Biological Activity Methodology Results
Study 1AntiproliferativeCell viability assaysInhibition of cancer cell growth by 30% at 10 µM concentration.
Study 2Enzyme inhibitionEnzyme kineticsIC50_{50} value of 5 µM against target enzyme.
Study 3Receptor bindingRadiolabeled ligand binding assaysHigh affinity for serotonin receptors (Ki = 20 nM).

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neurological Disorders : Investigations into its binding affinity to neurotransmitter receptors indicate possible applications in treating disorders such as depression or anxiety.
  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further exploration.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
2-(4-chlorophenyl)oxolaneLacks amino groupNo significant biological activity observed.
2-(4-bromophenyl)oxolan-3-amineBromine instead of chlorineDifferent reactivity; lower affinity for receptors.
2-(4-chlorophenyl)tetrahydrofuranNo amino group; different ring structureMinimal activity compared to this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine, and how can reaction conditions influence enantiomeric purity?

  • Methodology : The synthesis typically involves (1) cyclization of a chlorophenyl-substituted precursor to form the oxolane ring and (2) subsequent amination. For example, describes analogous oxolane-amine syntheses using catalytic hydrogenation or reductive amination. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. methanol) critically affect stereochemical outcomes. Racemic mixtures may arise from non-stereoselective amination steps, requiring post-synthesis chiral resolution .
  • Data Consideration : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize catalysts (e.g., chiral Lewis acids) to reduce racemization .

Q. How is This compound characterized structurally, and what analytical techniques validate its purity?

  • Methodology : Use a combination of:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 3-chlorophenyl) and amine proton coupling.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C10_{10}H12_{12}ClNO).
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtained ( notes similar compounds require low-temperature crystallization) .
    • Purity Validation : HPLC with UV detection (λ = 254 nm) and Karl Fischer titration for water content .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • Target Identification : Screen against GPCRs or ion channels due to structural similarity to bioactive amines ( ). Use radioligand binding assays (e.g., 3H^3H-labeled antagonists).
  • ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers. Fluorine or chlorine substituents (as in ) may enhance lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can enantiomers of This compound be resolved, and what challenges arise in scaling these methods?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol gradients. reports >99% ee for analogous amines after 20 cycles .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. However, scale-up requires optimizing enzyme loading and reaction time to minimize costs .
    • Challenges : Low solubility of diastereomeric salts (e.g., tartaric acid derivatives) may complicate crystallization at industrial scales .

Q. What structure-activity relationship (SAR) insights exist for modifying the oxolane ring or 4-chlorophenyl group to enhance bioactivity?

  • Methodology :

  • Oxolane Modifications : Replace oxygen with sulfur (thiolane) to assess effects on ring puckering and target binding (see for sulfanyl-oxolane analogs) .
  • Substituent Effects : Compare 4-chlorophenyl vs. 3,4-difluorophenyl () to evaluate halogen positioning on potency. Fluorine’s electronegativity may strengthen hydrogen bonding in active sites .
    • Data Analysis : Use IC50_{50} shifts in enzyme assays or ΔG values from molecular docking to quantify SAR trends .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, catalyst purity) and biological assay protocols (e.g., cell passage number).
  • Meta-Analysis : Compare datasets using tools like PCA to identify outliers. For example, and report conflicting yields for similar compounds, attributed to trace moisture in amination steps .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses in serotonin receptors (5-HT2A_{2A}) based on amine group orientation.
  • MD Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Chlorophenyl hydrophobicity may stabilize interactions with transmembrane domains .

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